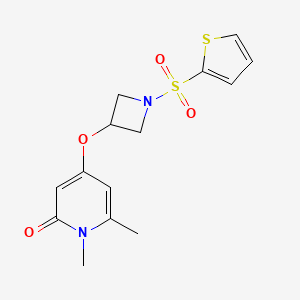

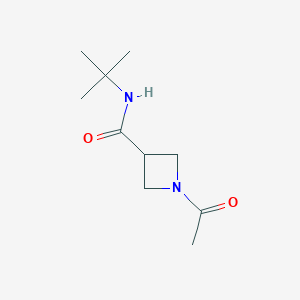

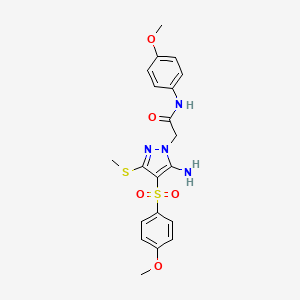

N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Reactivity and Synthesis

Morpholinoenamines, which share structural similarities with the queried compound, have been observed to react with diethyl azodicarboxylate (DAD) and phenylisocyanate (PIC) in manners that highlight their nucleophilic behavior. These reactions are indicative of the compound's potential utility in synthetic organic chemistry, where it might serve as a precursor or intermediate in the synthesis of various organic compounds (Ferri, Pitacco, & Valentin, 1978).

Biological Activity

Compounds structurally related to N-(4-(2-morpholino-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide have demonstrated distinct biological activities. For instance, a synthesized compound with morpholine and carboxamide functionalities showed effective inhibition against cancer cell lines, pointing to its potential application in cancer research and therapy (Lu et al., 2017). Similarly, derivatives containing morpholine and thiourea groups have been synthesized and characterized, revealing antifungal activities against several pathogens, suggesting applications in agricultural sciences and antifungal drug development (Zhou Weiqun et al., 2005).

Organocatalysis and Synthetic Applications

The organocatalytic properties of related compounds, such as those involved in Pictet-Spengler reactions for synthesizing tetrahydroisoquinolines, illustrate the potential for this compound and similar molecules to serve as catalysts or substrates in the synthesis of complex organic molecules. This can have far-reaching implications in pharmaceutical synthesis, where enantioselective methodologies are crucial (Mons et al., 2014).

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. Studying these conditions is crucial for optimizing its therapeutic use.

Its indole scaffold hints at promising biological activities, making it an intriguing subject for investigation . 🌱🔬

properties

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-18(21-10-12-24-13-11-21)14-15-6-8-17(9-7-15)20-19(23)16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXIMHXZJVNDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2556329.png)

![ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2556335.png)

![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)

![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)